molecular formula C11H21NO B13146374 2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol

2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol

Cat. No.: B13146374
M. Wt: 183.29 g/mol
InChI Key: DJGMGMUIEIRGFS-UHFFFAOYSA-N
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Description

2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol is a complex organic compound with a unique bicyclic structure. This compound is characterized by its bicyclo[3.1.0]hexane core, which is fused with an amino and a hydroxyl group. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol typically involves the annulation of cyclopropenes with cyclopropylanilines. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition. This method allows for the efficient and modular synthesis of various bicyclic structures .

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amino group can produce primary amines.

Scientific Research Applications

2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding affinity. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Amino-2-methylbutan-2-yl)bicyclo[310]hexan-2-ol is unique due to the presence of both an amino and a hydroxyl group on the bicyclic core

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

2-(1-amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol

InChI

InChI=1S/C11H21NO/c1-3-10(2,7-12)11(13)5-4-8-6-9(8)11/h8-9,13H,3-7,12H2,1-2H3

InChI Key

DJGMGMUIEIRGFS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C1(CCC2C1C2)O

Origin of Product

United States

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